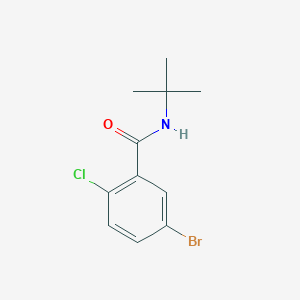

T-Butyl 5-bromo-2-chlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

T-Butyl 5-bromo-2-chlorobenzamide is a chemical compound with the molecular formula C11H13BrClNO and a molecular weight of 290.58 g/mol . It belongs to the class of N-acylanilides, which are organic compounds containing an N-acyl group connected to an aniline ring system. This compound is a white or off-white solid that is soluble in organic solvents such as chloroform, methanol, and ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions: T-Butyl 5-bromo-2-chlorobenzamide is synthesized through the reaction of 5-bromo-2-chlorobenzoic acid with tert-butylamine in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with a coupling agent, such as 1-hydroxybenzotriazole (HOBt), to form the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications. The use of efficient condensing and coupling agents ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: T-Butyl 5-bromo-2-chlorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

T-Butyl 5-bromo-2-chlorobenzamide has been used in various scientific experiments, including:

Antimicrobial Studies: The compound has shown potential as an antimicrobial agent and a lead compound for the development of new antimicrobial drugs.

Anticancer Research: It has been studied for its potential anticancer properties and its ability to inhibit the growth of cancer cells.

Drug Development: The compound serves as a valuable intermediate in the synthesis of new drugs and pharmaceuticals.

Mechanism of Action

The mechanism by which T-Butyl 5-bromo-2-chlorobenzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

- 5-Bromo-2-chlorobenzamide

- 5-Bromo-N-butyl-2-chlorobenzamide

- 5-Bromo-N-methyl-2-chlorobenzamide

Comparison: T-Butyl 5-bromo-2-chlorobenzamide is unique due to the presence of the tert-butyl group, which can influence its solubility, reactivity, and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry .

Biological Activity

T-Butyl 5-bromo-2-chlorobenzamide (CAS Number: 892018-58-5) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a tert-butyl group, a bromine atom, and a chlorine atom attached to a benzamide structure. This unique configuration influences its solubility, reactivity, and biological activity compared to similar compounds.

| Property | Description |

|---|---|

| Molecular Formula | C11H13BrClN |

| Molecular Weight | 284.58 g/mol |

| Solubility | Soluble in organic solvents like DCM |

| Melting Point | Not specified in available literature |

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes critical for bacterial survival.

Case Study: Antimicrobial Efficacy

In a study assessing the compound's efficacy against Staphylococcus aureus and Escherichia coli, this compound demonstrated Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics, suggesting its potential as a lead compound for new antimicrobial agents.

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. The compound has shown promise in inhibiting the proliferation of various cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest.

The anticancer activity is attributed to the compound's ability to target specific signaling pathways involved in cell growth and survival. For instance, it may interfere with the mitotic spindle formation, leading to multipolar cell division and subsequent cell death .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 5-Bromo-2-chlorobenzamide | Moderate | Low |

| 5-Bromo-N-butyl-2-chlorobenzamide | High | Moderate |

| This compound | High | High |

The presence of the tert-butyl group in this compound enhances its solubility and biological activity compared to other derivatives .

Drug Development Applications

Due to its promising biological activities, this compound serves as a valuable intermediate in drug synthesis. Its derivatives are being explored for potential applications in treating infections and cancers resistant to current therapies.

Properties

IUPAC Name |

5-bromo-N-tert-butyl-2-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO/c1-11(2,3)14-10(15)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFODIGBKSBKHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=C(C=CC(=C1)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428960 |

Source

|

| Record name | T-BUTYL 5-BROMO-2-CHLOROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892018-58-5 |

Source

|

| Record name | T-BUTYL 5-BROMO-2-CHLOROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.